propyl 3-[(phenoxyacetyl)amino]benzoate
Description
Propyl 3-[(phenoxyacetyl)amino]benzoate is a synthetic ester derivative featuring a benzoate backbone modified with a phenoxyacetyl amino substituent at the 3-position of the aromatic ring.
Structurally, the compound combines a propyl ester chain (providing moderate lipophilicity) with a phenoxyacetyl moiety, which may enhance binding affinity to biological targets such as enzymes or receptors. This design is common in pharmaceutical chemistry, where ester groups improve bioavailability, and aromatic substituents modulate target specificity.
Properties
IUPAC Name |
propyl 3-[(2-phenoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-11-22-18(21)14-7-6-8-15(12-14)19-17(20)13-23-16-9-4-3-5-10-16/h3-10,12H,2,11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPGKBMMBEEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Ester Chain Length : Shorter chains (e.g., ethyl) reduce molecular weight and lipophilicity, while longer chains (butyl) increase both. Propyl balances solubility and membrane permeability .
- Substituent Effects: The phenoxyacetyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in proteins compared to simpler amino or cyclopropylcarbonyl groups .
Computational and Experimental Data
- LogD (pH 5.5): Analogous compounds like 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloro-2-phenylacetate exhibit a LogD of ~1.0–2.0 (estimated), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
- Acid pKa : Derivatives with electron-withdrawing groups (e.g., sulfonamides) show lower pKa values (~19.78), increasing ionization at physiological pH and altering solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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